1,3,5-Tris(chloromethyl)-1,3,5-triazinane-2,4,6-trione
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Overview
Description
1,3,5-Tris(chloromethyl)-1,3,5-triazinane-2,4,6-trione is a chemical compound known for its unique structure and reactivity It is a derivative of triazinane, featuring three chloromethyl groups attached to the triazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(chloromethyl)-1,3,5-triazinane-2,4,6-trione typically involves the chloromethylation of triazinane derivatives. One common method includes the reaction of triazinane with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus pentachloride . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and safety. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(chloromethyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different oxidation states and products.
Hydrolysis: In the presence of water, the chloromethyl groups can hydrolyze to form hydroxymethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield triazinane derivatives with amine groups, while oxidation can produce triazinane triones.
Scientific Research Applications
1,3,5-Tris(chloromethyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomaterials and drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(chloromethyl)-1,3,5-triazinane-2,4,6-trione involves its reactivity with nucleophiles and electrophiles. The chloromethyl groups act as reactive sites, allowing the compound to form covalent bonds with various substrates. This reactivity is crucial for its applications in cross-linking and polymerization processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tris(bromomethyl)benzene
- 1,3,5-Tris(chloromethyl)benzene
- 1,3,5-Tris(methyl)benzene
Uniqueness
1,3,5-Tris(chloromethyl)-1,3,5-triazinane-2,4,6-trione is unique due to its triazinane core and the presence of three chloromethyl groups. This structure imparts distinct reactivity and properties compared to similar compounds like 1,3,5-Tris(chloromethyl)benzene, which has a benzene core instead. The triazinane ring offers different steric and electronic effects, making it suitable for specific applications in materials science and synthetic chemistry.
Properties
CAS No. |
63579-00-0 |
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Molecular Formula |
C6H6Cl3N3O3 |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
1,3,5-tris(chloromethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C6H6Cl3N3O3/c7-1-10-4(13)11(2-8)6(15)12(3-9)5(10)14/h1-3H2 |
InChI Key |
LQISTWAILIWIGP-UHFFFAOYSA-N |
Canonical SMILES |
C(N1C(=O)N(C(=O)N(C1=O)CCl)CCl)Cl |
Origin of Product |
United States |
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